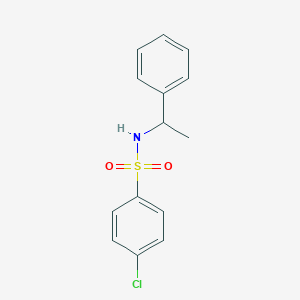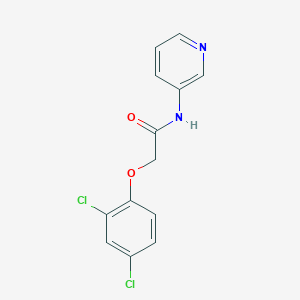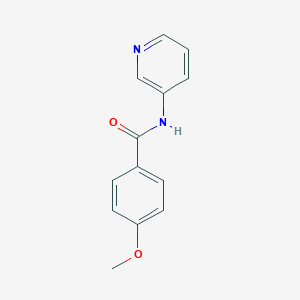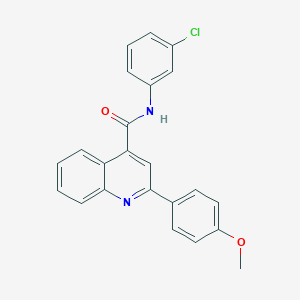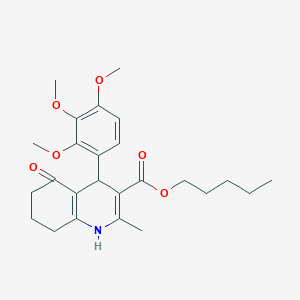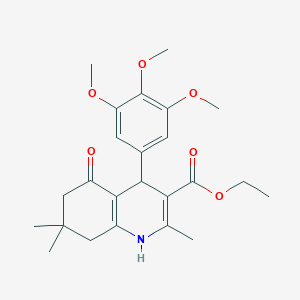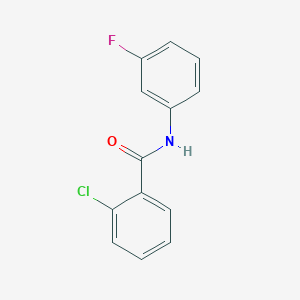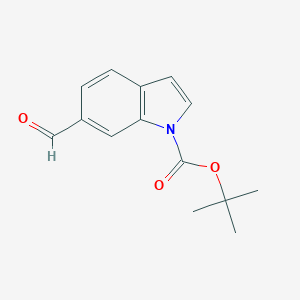
(4-(吡啶-3-基)苯基)硼酸
描述
“(4-(Pyridin-3-yl)phenyl)boronic acid” is a type of boronic acid derivative . It has a molecular weight of 199.02 . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .
Synthesis Analysis
The synthesis of boronic acids like “(4-(Pyridin-3-yl)phenyl)boronic acid” often involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . The Suzuki-Miyaura coupling reaction is also a common method used in the synthesis of boronic acids .Molecular Structure Analysis
The molecular formula of “(4-(Pyridin-3-yl)phenyl)boronic acid” is C11H10BNO2 . The InChI code for this compound is 1S/C11H10BNO2/c14-12(15)11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8,14-15H .Chemical Reactions Analysis
“(4-(Pyridin-3-yl)phenyl)boronic acid” is commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis
“(4-(Pyridin-3-yl)phenyl)boronic acid” is a solid substance . It has a molecular weight of 199.02 . The compound is stored in an inert atmosphere at 2-8°C .科学研究应用
合成和化学性质
- 磷光配体的合成:用于合成磷光配体,由于咔唑基团的影响,表现出显着的谱移和增强的强度 (高希存,2010).
- 路易斯酸性的光开关:表现出光可切换的路易斯酸性,显着改变了与吡啶的络合能力 (N. Kano,J. Yoshino,T. Kawashima,2005).
- 基于有机液体电解质的氟穿梭电池:在基于有机液体电解质的氟穿梭电池中发挥作用,影响氟离子电导率和电池性能 (A. C. Kucuk,T. Abe,2020).
材料科学与工程
- 自组装性质:在溶液中表现出自组装性质,通过分子间硼氮配位键形成低聚物 (S. Wakabayashi,Y. Sugihara,K. Takakura,S. Murata,H. Tomioka,S. Ohnishi,K. Tatsumi,1999).
- 聚合路易斯酸:在创建用于荧光传感应用的有机硼烷聚合路易斯酸中是不可或缺的 (Anand Sundararaman,M. Victor,Resmi Varughese,F. Jäkle,2005).
生化和医学研究
- 酸度和反应性研究:用于研究吡啶硼酸的酸度和反应性,与基于有机硼的化学传感器的设计相关 (S. Iwatsuki,Yuki Kanamitsu,Hidetaka I. Ohara,Eisuke Watanabe,K. Ishihara,2012).
- 抗增殖活性:参与合成具有抗增殖活性的化合物,在癌症研究中有用 (G. S. Reddy,M. V. Reddy,C. R. Rani,N. B. Reddy,K. U. Rao,S. K. Nayak,C. S. Reddy,2012).
传感和检测
- 碳水化合物传感器:用于设计可视化糖类传感系统,提高传感器的灵敏度 (Kazuya Koumoto,M. Takeuchi,S. Shinkai,1998).
作用机制
The Suzuki-Miyaura coupling reaction, in which “(4-(Pyridin-3-yl)phenyl)boronic acid” is often used, involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to palladium .
安全和危害
“(4-(Pyridin-3-yl)phenyl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the respiratory system being the target organ .
属性
IUPAC Name |
(4-pyridin-3-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZNIURBDZXTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597062 | |
| Record name | [4-(Pyridin-3-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170230-28-1 | |
| Record name | B-[4-(3-Pyridinyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170230-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Pyridin-3-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



